molecular formula C20H14F3N3O4 B2504439 Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1210677-51-2

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No. B2504439
CAS RN: 1210677-51-2
M. Wt: 417.344
InChI Key: ZGKCVRJWTDSNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a compound that is related to a family of pyridine derivatives, which are often used in coordination chemistry and materials science due to their ability to form complex structures with various metals. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of compounds with pyridine units and their applications, such as in the formation of coordination polymers, stabilization of metal complexes, and development of novel polyimides with enhanced properties .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves solvothermal conditions, as seen in the assembly of bismuth 2,6-pyridinedicarboxylate compounds . Another approach includes the Friedel–Crafts acylation and nucleophilic substitution reactions to create aromatic diamine monomers containing pyridine units . The synthesis of bis(triorganotin) 2,6-pyridinedicarboxylates is achieved through the reaction of 2,6-pyridinedicarboxylic acid with triorganotin hydroxide . These methods highlight the versatility of pyridine derivatives in forming various complex structures.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are diverse, ranging from monomeric to polymeric forms. For instance, bismuth 2,6-pyridinedicarboxylate compounds can form monomeric, dimeric, and one- to three-dimensional frameworks depending on the specific conditions and substituents involved . The crystal structure of a seven-coordinate dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] reveals a distorted bipyramidal structure around each tin atom . These structures are often characterized by techniques such as single crystal X-ray diffraction.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, including the formation of coordination polymers with potential applications in gas sorption . They also support the formation of quadruply bonded metal units, as seen in the complexes with the mono- and dianion of 2,6-bis(phenylamino)pyridine . The reactivity of these compounds can be tailored by modifying the pyridine unit, which influences the overall properties of the resulting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The presence of pyridine units in the main chain of polyimides also contributes to low dielectric constants, which is advantageous for electronic applications . Additionally, bis(triorganotin) 2,6-pyridinedicarboxylates show good in vitro cytotoxic activity against human tumor cell lines , indicating potential biomedical applications.

Scientific Research Applications

Supramolecular Chemistry and Crystal Structures

Bis(2-pyridinylmethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate plays a significant role in the design of layered crystalline materials through supramolecular chemistry. MacDonald et al. (2000) reported that complexes formed from this compound and various metals (e.g., Mn2+, Co2+, Ni2+, Cu2+, Zn2+) serve as supramolecular building blocks. These compounds self-assemble into predictable structures in the solid state, offering potential for engineering crystal structures through designed molecular packing (MacDonald et al., 2000).

Synthesis and Properties of Derivatives

Kim (1986) highlighted the synthesis process of certain derivatives, such as 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates. This synthesis involves treating specific acid esters with phosphorus oxychloride in pyridine, indicating a method for creating compounds with potential application in various chemical processes and material science (Kim, 1986).

Coordination Polymers and Sorption Properties

Thirumurugan et al. (2012) discussed the synthesis of inorganic-organic bismuth 2,6-pyridinedicarboxylate compounds. These compounds exhibit interesting structural features, like molecular structures and one- and three-dimensional frameworks. They show potential in H2 and CO2 sorption, suggesting their utility in gas storage and separation applications (Thirumurugan et al., 2012).

Hydrogen-Bonded Structures and Potential Applications

The study by Habata et al. (2001) presents bis(2′-hydroxyethyl) 2,6-pyridinedicarboxylate forming a pseudo-macrocycle through hydrogen bonding. This structure was characterized in various states (solid, liquid, and gas) and suggests potential applications in molecular recognition and host-guest chemistry (Habata et al., 2001).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

bis(pyridin-2-ylmethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)13-9-16(18(27)29-11-14-5-1-3-7-24-14)26-17(10-13)19(28)30-12-15-6-2-4-8-25-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKCVRJWTDSNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.